molecular formula C13H11NO5S B188452 2-hydroxy-5-(phenylsulfamoyl)benzoic acid CAS No. 62547-03-9

2-hydroxy-5-(phenylsulfamoyl)benzoic acid

Cat. No.: B188452
CAS No.: 62547-03-9
M. Wt: 293.3 g/mol
InChI Key: GNSAPYSJRSJRRF-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(phenylsulfamoyl)benzoic acid is an organic compound that belongs to the class of benzenesulfonamides. It is characterized by the presence of a hydroxyl group and a phenylsulfamoyl group attached to a benzoic acid core. This compound is known for its crystalline structure and is soluble in water, ethanol, and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-5-(phenylsulfamoyl)benzoic acid typically involves the sulfonation of 2-hydroxybenzoic acid (salicylic acid) with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding quinones.

    Reduction: The phenylsulfamoyl group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

2-Hydroxy-5-(phenylsulfamoyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-5-(phenylsulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes. The phenylsulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .

Comparison with Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Lacks the phenylsulfamoyl group, making it less effective as an enzyme inhibitor.

    5-Sulfosalicylic acid: Contains a sulfonic acid group instead of a phenylsulfamoyl group, leading to different reactivity and applications.

    2-Hydroxy-5-methylbenzoic acid: Has a methyl group instead of a phenylsulfamoyl group, resulting in different chemical properties and uses.

Uniqueness: 2-Hydroxy-5-(phenylsulfamoyl)benzoic acid is unique due to the presence of both hydroxyl and phenylsulfamoyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .

Properties

CAS No.

62547-03-9

Molecular Formula

C13H11NO5S

Molecular Weight

293.3 g/mol

IUPAC Name

2-hydroxy-5-(phenylsulfamoyl)benzoic acid

InChI

InChI=1S/C13H11NO5S/c15-12-7-6-10(8-11(12)13(16)17)20(18,19)14-9-4-2-1-3-5-9/h1-8,14-15H,(H,16,17)

InChI Key

GNSAPYSJRSJRRF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

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